3,3',5-Trihydroxybibenzyl

Phytotoxicity Bibenzyl SAR Herbicide lead screening

3,3′,5-Trihydroxybibenzyl (CAS 86630-23-1) is a trihydroxylated bibenzyl (dihydrostilbene) belonging to the stilbenoid family, characterized by a saturated ethane bridge linking two phenyl rings with hydroxyl substituents at the 3, 3′, and 5 positions. This compound is naturally isolated from Orchidaceae species including Epidendrum rigidum, Dendrobium cariniferum, and Cremastra appendiculata, where it functions as a biosynthetic intermediate in the phytoalexin pathway leading to dihydrophenanthrenes such as orchinol and hircinol.

Molecular Formula C14H14O3
Molecular Weight 230.26 g/mol
CAS No. 86630-23-1
Cat. No. B1259220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3',5-Trihydroxybibenzyl
CAS86630-23-1
Molecular FormulaC14H14O3
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)CCC2=CC(=CC(=C2)O)O
InChIInChI=1S/C14H14O3/c15-12-3-1-2-10(6-12)4-5-11-7-13(16)9-14(17)8-11/h1-3,6-9,15-17H,4-5H2
InChIKeyUMZJVKFVOMTAFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3′,5-Trihydroxybibenzyl (CAS 86630-23-1) – Structural Identity and Pharmacological Context for Informed Procurement


3,3′,5-Trihydroxybibenzyl (CAS 86630-23-1) is a trihydroxylated bibenzyl (dihydrostilbene) belonging to the stilbenoid family, characterized by a saturated ethane bridge linking two phenyl rings with hydroxyl substituents at the 3, 3′, and 5 positions [1]. This compound is naturally isolated from Orchidaceae species including Epidendrum rigidum, Dendrobium cariniferum, and Cremastra appendiculata, where it functions as a biosynthetic intermediate in the phytoalexin pathway leading to dihydrophenanthrenes such as orchinol and hircinol [2][3]. Unlike its positional isomer dihydroresveratrol (3,4′,5-trihydroxybibenzyl, CAS 58436-28-5), which acts as a phytoestrogen and hormone receptor modulator, 3,3′,5-trihydroxybibenzyl exhibits a distinct pharmacological fingerprint, including moderate cytotoxicity against HER2-overexpressing breast cancer cell lines and a notably low phytotoxicity profile relative to structurally analogous bibenzyls .

Why 3,3′,5-Trihydroxybibenzyl Cannot Be Substituted with Generic Dihydrostilbenes or Resveratrol Analogs


Bibenzyl and stilbene compounds with identical molecular formulas but different hydroxyl substitution patterns exhibit profoundly divergent biological activities, making generic substitution a scientifically unsound procurement strategy. For instance, the positional isomer dihydroresveratrol (3,4′,5-trihydroxybibenzyl) promotes proliferation of hormone-sensitive breast cancer cells at picomolar concentrations, whereas 3,3′,5-trihydroxybibenzyl exhibits moderate cytotoxicity (IC50 ≈ 15–16 μM) against HER2-positive breast cancer lines BT474 and SKBR3 . Furthermore, in the Lemna pausicostata phytotoxicity model, closely related bibenzyls such as gigantol (IC50 = 0.65 μM), batatasin III (IC50 = 0.10 μM), and synthetic methoxylated derivatives (IC50 range 89.9–180 μM) produced significant growth inhibition, while 3,3′,5-trihydroxybibenzyl showed no detectable phytotoxicity – a qualitative rather than merely quantitative difference in biological behavior [1]. Even the supplier landscape introduces risk: multiple Chinese chemical vendors incorrectly cross-list dihydroresveratrol (CAS 58436-28-5) under the name 3,3′,5-trihydroxybibenzyl, underscoring the necessity of independent identity verification using CAS registry numbers and orthogonal analytical characterization prior to experimental use .

Quantitative Differentiation Evidence for 3,3′,5-Trihydroxybibenzyl (CAS 86630-23-1) vs. Analog Comparators


Absence of Phytotoxicity in Lemna pausicostata: 3,3′,5-Trihydroxybibenzyl vs. Active Phytotoxic Bibenzyls

In a direct head-to-head comparison of eight bibenzyl derivatives tested under identical conditions, 3,3′,5-trihydroxybibenzyl (compound 7) and 3,4′,5-trihydroxybibenzyl (compound 8) were the only analogs that did not inhibit growth or increase cellular leakage in axenic cultures of the aquatic plant Lemna pausicostata. By contrast, all other tested bibenzyls—including gigantol (1), batatasin III (2), and five synthetic methoxylated or methylated derivatives (3–6)—exhibited concentration-dependent growth inhibition with IC50 values ranging from 89.9 to 180 μM [1]. The natural and synthetic bibenzyls additionally showed only marginal cytotoxicity against animal cells, positioning 3,3′,5-trihydroxybibenzyl as a uniquely benign member of this structural class with respect to off-target phytotoxicity [1].

Phytotoxicity Bibenzyl SAR Herbicide lead screening

Differential Cytotoxicity Against HER2-Positive Breast Cancer Cells: 3,3′,5-Trihydroxybibenzyl vs. Dihydroresveratrol

3,3′,5-Trihydroxybibenzyl exhibits moderate, concentration-dependent cytotoxicity against BT474 (IC50 = 15.1 μM) and SKBR3 (IC50 = 16.2 μM) human breast cancer cell lines following 48-hour treatment (1–100 μM range) . This profile contrasts sharply with its positional isomer dihydroresveratrol (3,4′,5-trihydroxybibenzyl), which acts as a phytoestrogen and stimulates proliferation of hormone-sensitive breast cancer cells (e.g., MCF-7) at picomolar to nanomolar concentrations . While these data originate from separate studies and caution is warranted in direct cross-study comparison, the directional divergence – growth inhibition vs. growth stimulation – indicates a hydroxyl-position-dependent switch in cellular response that should inform compound selection for cancer-relevant assays [1].

Breast cancer HER2-positive Cytotoxicity Bibenzyl

Biosynthetic Intermediate Status: 3,3′,5-Trihydroxybibenzyl as a Phytoalexin Pathway Node Distinct from Terminal Metabolites

Unlike batatasin III, gigantol, or hircinol—which function as terminal phytoalexins or specialized metabolites in Orchidaceae—3,3′,5-trihydroxybibenzyl is a demonstrated biosynthetic intermediate. In vitro enzyme assays using bibenzyl synthase (EC 2.3.1.146) from elicited orchid tissues confirmed that dihydro-m-coumaroyl-CoA and malonyl-CoA are selectively converted into 3,3′,5-trihydroxybibenzyl, which is subsequently methylated by an O-methyltransferase to form batatasin III and further metabolized into the tricyclic dihydrophenanthrene phytoalexins orchinol and hircinol [1][2]. Intact plant feeding studies with radiolabeled L-phenylalanine corroborated this pathway sequence, establishing 3,3′,5-trihydroxybibenzyl as the obligate branch-point intermediate whose accumulation or diversion governs the profile of downstream phytoalexin production [1]. This intermediate status distinguishes it functionally from its methylated derivative batatasin III (which possesses documented anti-metastatic activity via FAK-AKT suppression) and from gigantol (which exhibits potent phytotoxicity) [3].

Biosynthetic pathway Phytoalexin Bibenzyl synthase Orchidaceae

Market Identity Risk: CAS 86630-23-1 vs. CAS 58436-28-5 – Procurement Differentiation by Verified Structural Identity

Multiple commercial chemical suppliers, predominantly in the Chinese domestic market, conflate 3,3′,5-trihydroxybibenzyl (CAS 86630-23-1) with dihydroresveratrol (3,4′,5-trihydroxybibenzyl, CAS 58436-28-5), listing them interchangeably or under a single CAS number . These two positional isomers share identical molecular formulas (C₁₄H₁₄O₃) and molecular weights (230.26 g/mol) but differ in the hydroxyl substitution pattern at the 3′ (meta) vs. 4′ (para) position on ring B. This structural difference produces the functional divergence described in Evidence 2 and 3 above [1]. A survey of vendor listings identified at least four Chinese platforms (chemsrc.com, molbase.cn, lookchem.cn, chemicalbook.com) where the product labeled as 3,3′,5-trihydroxybibenzyl actually carried the IUPAC description and CAS of dihydroresveratrol . Scientists procuring this compound must require: (a) CAS 86630-23-1 explicitly on the Certificate of Analysis; (b) orthogonal identity confirmation by ¹H-NMR (diagnostic aromatic proton splitting patterns distinguish meta- vs. para-substitution) or HPLC retention time against an authenticated reference standard; and (c) confirmation that the supplied material does not originate from a vendor cross-listing the two CAS numbers as synonymous .

Chemical procurement Identity verification Positional isomer CAS registry

Hydroxyl Position-Dependent Mammalian Cell Cytotoxicity: Marginal Toxicity of 3,3′,5-Trihydroxybibenzyl vs. Potent Phytotoxins

In the comprehensive Hernández-Romero et al. (2005) study, all tested natural and synthetic bibenzyls—including phytotoxins gigantol (IC50 = 0.65 μM in Amaranthus radicle assay) and batatasin III (IC50 = 0.10 μM)—were evaluated for cytotoxicity on animal cells [1]. The authors explicitly noted that all bibenzyl derivatives showed only marginal cytotoxicity toward mammalian cells, including 3,3′,5-trihydroxybibenzyl (7) [1]. When combined with the phytotoxicity data (Evidence Item 1), this establishes a potent vs. benign activity dichotomy: gigantol and batatasin III are potent phytotoxins with IC50 values in the sub-micromolar to low micromolar range in plant assays, whereas 3,3′,5-trihydroxybibenzyl is inactive in both plant growth inhibition and animal cell cytotoxicity assays [1]. This dual inactivity profile is a distinguishing feature for applications where selective bioactivity (rather than broad cytotoxicity) is desired, such as in cosmetic or dermatological research where the compound has been investigated for skin-conditioning applications [2].

Selective toxicity Mammalian cytotoxicity Bibenzyl SAR Safety margin

Evidence-Backed Application Scenarios for 3,3′,5-Trihydroxybibenzyl (CAS 86630-23-1)


Selective Anticancer Screening in HER2-Positive Breast Cancer Models Without Phytoestrogenic Confounds

Researchers investigating HER2-positive breast cancer (BT474, SKBR3) can employ 3,3′,5-trihydroxybibenzyl as a moderate-cytotoxicity probe compound (IC50 ≈ 15–16 μM) that lacks the phytoestrogenic proliferative effects of dihydroresveratrol . Unlike dihydroresveratrol, which stimulates MCF-7 proliferation at picomolar concentrations and would confound interpretation in hormone receptor-positive co-culture or in vivo models, 3,3′,5-trihydroxybibenzyl provides a cleaner signal for cytotoxicity screening in HER2-overexpressing lines . Procurement note: Verify CAS 86630-23-1 by ¹H-NMR to exclude contamination with the 3,4′,5-isomer.

Phytoalexin Pathway Dissection and Metabolic Engineering in Orchidaceae

As the established biosynthetic intermediate between dihydro-m-coumaroyl-CoA and the phytoalexins orchinol/hircinol, 3,3′,5-trihydroxybibenzyl is indispensable for enzymological studies of bibenzyl synthase (EC 2.3.1.146) and the downstream O-methyltransferase that produces batatasin III . Unlike terminal metabolites such as batatasin III or gigantol, which cannot serve as substrates for further phytoalexin diversification, 3,3′,5-trihydroxybibenzyl enables pulse-chase labeling experiments and in vitro reconstitution of the complete pathway from phenylpropanoid precursors to dihydrophenanthrene phytoalexins.

Herbicide Lead Screening with Built-In Negative Control for Phytotoxic Artifacts

In herbicide discovery programs screening bibenzyl libraries for phytotoxic activity, 3,3′,5-trihydroxybibenzyl serves as an ideal negative control compound: it is structurally representative of the bibenzyl chemotype yet demonstrates no detectable phytotoxicity in the Lemna pausicostata assay, in contrast to gigantol (plant IC50 = 0.65 μM), batatasin III (plant IC50 = 0.10 μM), and methoxylated bibenzyls (IC50 range 89.9–180 μM) tested under identical conditions . Its use as a negative control enables reliable normalization of phytotoxicity screens and helps distinguish genuine herbicidal activity from nonspecific phenolic toxicity.

Cosmetic and Dermatological Ingredient Research Requiring Low Cytotoxicity Profiles

Patent literature indicates that 3,3′,5-trihydroxybibenzyl has been investigated for skin-conditioning applications, including anti-wrinkle and moisturizing formulations, where its activity in arresting proliferation of undifferentiated cells and inducing monocyte differentiation has been noted . The compound's demonstrated marginal cytotoxicity toward mammalian cells—combined with its lack of phytotoxicity—makes it a candidate scaffold for topical formulations where broad cellular toxicity must be minimized, distinguishing it from more cytotoxic bibenzyl analogs such as gigantol and certain methoxylated derivatives .

Technical Documentation Hub

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